molecular formula C28H54CaO4 B102507 Calcium myristate CAS No. 15284-51-2

Calcium myristate

Cat. No. B102507
CAS RN: 15284-51-2
M. Wt: 494.8 g/mol
InChI Key: LSFBQOPXRBJSSI-UHFFFAOYSA-L
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Patent
US04927548

Procedure details

114.5 g of myristic acid and 38.9 g of calcium hydroxide were stirred at 35° to 40° C., and 0.3% acetic acid was added as catalyst. The mass initially underwent slight compaction but then changed into a white voluminous powder. During the reaction, the temperature rose to 70°-80° C. The total stirring time was 3 minutes. A white voluminous powder having a Ca content of 13.6%, a melting temperature of 180° to more than 250° C., and an acid value of 1.6 was obtained.
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[OH-].[Ca+2:18].[OH-]>C(O)(=O)C>[C:1]([O-:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Ca+2:18].[C:1]([O-:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
114.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Name
Quantity
38.9 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
rose to 70°-80° C
CUSTOM
Type
CUSTOM
Details
a melting temperature of 180° to more than 250° C., and an acid value of 1.6 was obtained

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
C(CCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.